N-(4-fluorophenyl)-4-[2-({[4-(4-fluorophenyl)-2,6-dioxocyclohexylidene]methyl}amino)ethyl]piperazine-1-carbothioamide
Description
The target compound features a piperazine-1-carbothioamide core substituted with two 4-fluorophenyl groups and a conjugated cyclohexylidene-ethylamine moiety. The cyclohexylidene ring introduces rigidity and planar conjugation, which may influence binding affinity in biological systems.
Properties
Molecular Formula |
C26H28F2N4O2S |
|---|---|
Molecular Weight |
498.6 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-4-[2-[[4-(4-fluorophenyl)-2-hydroxy-6-oxocyclohexen-1-yl]methylideneamino]ethyl]piperazine-1-carbothioamide |
InChI |
InChI=1S/C26H28F2N4O2S/c27-20-3-1-18(2-4-20)19-15-24(33)23(25(34)16-19)17-29-9-10-31-11-13-32(14-12-31)26(35)30-22-7-5-21(28)6-8-22/h1-8,17,19,33H,9-16H2,(H,30,35) |
InChI Key |
XGUPYFMPBCKJBB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCN=CC2=C(CC(CC2=O)C3=CC=C(C=C3)F)O)C(=S)NC4=CC=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
Condensation Reaction:
Industrial Production:
Chemical Reactions Analysis
Major Products:
Scientific Research Applications
Compound X finds applications in:
Medicinal Chemistry:
Biological Studies:
Mechanism of Action
- Compound X likely exerts its effects through target-specific interactions .
- Molecular pathways involve modulation of cell signaling , gene expression , or enzyme function .
- Further research is needed to elucidate precise mechanisms.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The table below summarizes key structural differences and similarities between the target compound and analogues from the evidence:
Key Observations
A. Carbothioamide vs. Carboxamide
- The carbothioamide group in the target compound and the derivative in replaces oxygen with sulfur, which increases lipophilicity and may enhance membrane permeability but reduce metabolic stability due to susceptibility to oxidation .
B. Halogen Substitution Effects
- The 4-fluorophenyl groups in the target compound and Y031-9888 () contrast with the 4-chlorophenyl group in ’s carboxamide. Fluorine’s smaller size and stronger electron-withdrawing effects may optimize π-π stacking and receptor binding compared to chlorine .
C. Conformational Rigidity
- The cyclohexylidene-ethylamine group in the target compound introduces a planar, conjugated system absent in other analogues. Piperazine rings in analogues (e.g., ) adopt chair conformations, a common trait that stabilizes intermolecular interactions .
Biological Activity
N-(4-fluorophenyl)-4-[2-({[4-(4-fluorophenyl)-2,6-dioxocyclohexylidene]methyl}amino)ethyl]piperazine-1-carbothioamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's structure features a piperazine core with fluorophenyl and dioxocyclohexylidene substituents, which are crucial for its biological activity. The molecular formula is with a molecular weight of approximately 426.53 g/mol.
The biological activity of this compound primarily stems from its interaction with various biological targets, including:
- Receptor Binding : The presence of the piperazine moiety suggests potential interactions with neurotransmitter receptors, particularly in the central nervous system.
- Enzyme Inhibition : Similar compounds have shown inhibitory effects on enzymes such as monoamine oxidase (MAO), which is critical for neurotransmitter metabolism.
Table 1: Summary of Biological Activities
Case Studies and Research Findings
- Monoamine Oxidase Inhibition : A study evaluating similar piperazine derivatives found that compounds with fluorophenyl substitutions exhibited potent MAO-B inhibition, suggesting that this compound may also share this property. This inhibition is crucial for potential applications in treating neurodegenerative diseases such as Alzheimer's disease due to the role of MAO in neurotransmitter degradation .
- Cytotoxicity Assessment : In vitro studies indicated that while some derivatives caused significant cytotoxicity in fibroblast cell lines at higher concentrations, the compound demonstrated lower toxicity at similar doses, suggesting a favorable safety profile for therapeutic use .
- Antimelanogenic Activity : The compound's structural analogs have shown promise in inhibiting tyrosinase, an enzyme involved in melanin production. This suggests potential applications in treating hyperpigmentation disorders, although specific data on this compound's efficacy remains to be fully elucidated .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
